molecular formula C54H76N14O10 B549778 Neuropeptide FF CAS No. 99566-27-5

Neuropeptide FF

Cat. No.: B549778
CAS No.: 99566-27-5
M. Wt: 1081.3 g/mol
InChI Key: HWYCFZUSOBOBIN-FPAYTFQGSA-N
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Description

Neuropeptide FF is a member of the RFamide family of peptides, characterized by a common C-terminal arginine-phenylalanine-amide motif. This octapeptide, first isolated from bovine brain, is known for its role in modulating pain, cardiovascular functions, appetite, thirst, and body temperature. It interacts with two G protein-coupled receptors, this compound Receptor 1 and this compound Receptor 2, which are widely distributed in the central nervous system and peripheral tissues .

Scientific Research Applications

Neuropeptide FF has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

Neuropeptide FF interacts with specific receptors, namely NPFF1 and NPFF2, which are abundantly expressed in the brain . Neurons with strong NPFFR1 expression are observed in several hypothalamic areas related to neuroendocrine functions, including the paraventricular nucleus and arcuate nucleus . This compound exhibits a high affinity for all RF-amide peptides, suggesting that the neurons expressing these NPFF receptors may have multiple functions in the brain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes M2 activation and increases the proliferation of adipose tissue macrophages . It also differentially modulates GABAergic input to parvocellular and magnocellular neurons of the paraventricular nucleus .

Molecular Mechanism

This compound mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . It inhibits the activity of GABAergic terminals that project to the parvocellular neurons, resulting in a disinhibition of these neurons .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found that the number of this compound-positive cells was significantly lower in the gray matter of the frontal, cingulate, and superior temporal gyri of both sporadic ALS and late-stage AD patients than in controls .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, reducing the level of NPFFR2 leads to the downregulation of capsaicin-induced CGRP in the trigeminal ganglion, which would consequently attenuate the activation of the trigeminovascular pathway .

Metabolic Pathways

This compound plays important roles in fluid and glucose homeostasis. Mice lacking this compound exhibit an increased water intake and improved glucose tolerance, the latter being due to higher insulin responsiveness .

Transport and Distribution

This compound is distributed chiefly, but not exclusively, in the superficial white matter and constitutes there a subpopulation of white matter interstitial cells .

Subcellular Localization

This compound-positive cells are located chiefly in the superficial white matter and constitute a subpopulation of white matter interstitial cells . Their sparsely ramified axons are unmyelinated and exhibit this compound-positive bead-like varicosities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuropeptide FF can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed, with coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) in dimethylformamide (DMF) as the solvent .

Industrial Production Methods: While industrial-scale production of this compound is not widely documented, the principles of SPPS can be scaled up. Automation of the peptide synthesis process and optimization of reaction conditions can enhance yield and purity. Purification typically involves high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Neuropeptide FF undergoes various chemical reactions, including:

    Oxidation: This reaction can modify methionine residues within the peptide.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs with modified activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard SPPS reagents and conditions.

Major Products:

    Oxidation: Oxidized peptide with modified methionine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with altered amino acid sequences.

Comparison with Similar Compounds

Neuropeptide FF is part of the RFamide family, which includes several similar peptides:

    Neuropeptide AF: Shares a similar structure and function, involved in pain modulation and cardiovascular regulation.

    Gonadotropin-Inhibitory Hormone (GnIH): Regulates reproductive functions and stress response.

    Prolactin-Releasing Peptide (PrRP): Involved in the regulation of prolactin release and energy homeostasis.

    Kisspeptin: Plays a crucial role in reproductive hormone regulation.

This compound is unique in its dual role in modulating pain and cardiovascular functions, making it a valuable target for therapeutic research .

Properties

{ "Design of the Synthesis Pathway": "The compound 'Phe-leu-phe-gln-pro-gln-arg-phe-NH2' can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the desired peptide from the solid support.", "Starting Materials": [ "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-NH2", "Rink amide resin", "N,N'-Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Diethyl ether" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group of the resin using 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Leu-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Cleavage of the peptide from the resin using TFA, water, and triisopropylsilane (TIPS)", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using analytical techniques such as mass spectrometry and HPLC" ] }

CAS No.

99566-27-5

Molecular Formula

C54H76N14O10

Molecular Weight

1081.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1

InChI Key

HWYCFZUSOBOBIN-FPAYTFQGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N

sequence

One Letter Code: FLFQPQRF-NH2

Synonyms

F-8-F-amide
F-8-F-NH2
F8Famide
FF8 (morphine modulating peptide)
FLFQPQRF-NH2
FMRFamide-like octapeptide
morphine modulating neuropeptide
neuropeptide FF
NPFF
octapeptide F8FA
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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